molecular formula C24H21N5O3 B2567408 2-amino-1-(furan-2-ylmethyl)-N-(4-methoxybenzyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide CAS No. 578735-90-7

2-amino-1-(furan-2-ylmethyl)-N-(4-methoxybenzyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

Cat. No.: B2567408
CAS No.: 578735-90-7
M. Wt: 427.464
InChI Key: SMZHXYZYJLFZIF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of amides and esters containing furan rings can be achieved under mild synthetic conditions supported by microwave radiation . The reactions were carried out in a microwave reactor in the presence of effective coupling reagents . The reaction time, the solvent, and the amounts of the substrates were optimized . After crystallization or flash chromatography, the final compounds were isolated with good or very good yields .

Scientific Research Applications

Synthesis and Chemical Properties:

  • El’chaninov and Aleksandrov (2017) explored the synthesis and properties of similar compounds, focusing on the coupling of quinoline-6-amine with furan-2-carbonyl chloride and subsequent reactions (El’chaninov & А. Aleksandrov, 2017).

Cytotoxicity and Antiproliferative Activity

2. Hung et al. (2014) synthesized derivatives of the compound and tested them for antiproliferative activity against various cell lines, finding significant activity against melanoma and breast cancer cell lines (Hung et al., 2014).

Pharmacological Evaluation

3. Mahesh et al. (2011) designed and synthesized a series of quinoxalin-2-carboxamides, similar to the compound , as serotonin type-3 (5-HT3) receptor antagonists. They evaluated the compounds for their 5-HT3 receptor antagonisms (Mahesh, Devadoss, Pandey, & Yadav, 2011).

Antitubercular Activity

4. Kantevari et al. (2011) synthesized novel hexahydro-2H-pyrano[3,2-c]quinoline analogues derived from similar compounds and evaluated their antitubercular activity against Mycobacterium tuberculosis (Kantevari, Yempala, Surineni, Sridhar, Yogeeswari, & Sriram, 2011).

Thermal and Solubility Properties

5. Patil et al. (2011) researched the polyamides containing a quinoxaline moiety, focusing on their thermal stability and solubility in various solvents. This is relevant to understanding the compound's behavior in different environments (Patil, Sayyed, Mahanwar, Wadgaonkar, & Maldar, 2011).

Properties

IUPAC Name

2-amino-1-(furan-2-ylmethyl)-N-[(4-methoxyphenyl)methyl]pyrrolo[3,2-b]quinoxaline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N5O3/c1-31-16-10-8-15(9-11-16)13-26-24(30)20-21-23(28-19-7-3-2-6-18(19)27-21)29(22(20)25)14-17-5-4-12-32-17/h2-12H,13-14,25H2,1H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMZHXYZYJLFZIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)CC5=CC=CO5)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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